3-Deoxyaconitine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

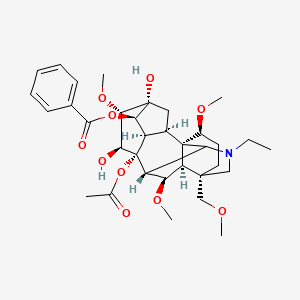

3-Deoxyaconitine is a natural product found in Aconitum flavum, Aconitum polyschistum, and other organisms with data available.

Wissenschaftliche Forschungsanwendungen

Enhancement of Anesthesia

Research has explored the role of deoxyaconitine in enhancing epidural lidocaine anesthesia in rabbits. Deoxyaconitine extended the duration of sensory loss and other anesthesia-related effects, with its action partly mediated by κ-opioid receptors (Komoda, Nosaka, & Takenoshita, 2003).

Biotransformation by Human Intestinal Bacteria

A study investigated the biotransformation of deoxyaconitine by human intestinal bacteria. Deoxyaconitine was converted into various metabolites, resulting in decreased toxicity (Zhao Yu, 2007).

Antinociceptive Properties

A study identified C19-diterpenoid alkaloids, including deoxyaconitine, from Aconitum nagarum, which showed significant antinociceptive activity (Hu et al., 2022).

Alkaloid Analysis in Tibetan Medicine

Deoxyaconitine was isolated and identified as one of the high-content components in Aconitum pendulum Busch, a Tibetan medicine. This research aided in the rapid identification of alkaloids in this herb (Wang et al., 2016).

Separation and Identification Techniques

A study successfully applied pH-zone-refining counter-current chromatography for separating deoxyaconitine from Aconitum carmichaelii Debx (Liu et al., 2013).

Quantitative Determination in Aconitum Species

HPLC method development for determining deoxyaconitine and other alkaloids in various Aconitum species was explored, highlighting the importance of quality control in Aconitum drugs (Wang, Wen, Xing, & He, 2006).

Correlation with Endogenous Biomarkers

Research found relationships between endogenous biomarkers and exogenous toxic substances, including deoxyaconitine, in Radix Aconiti, offering a new way to interpret the toxic mechanism of traditional Chinese medicine (Zhou et al., 2016).

Diterpene Alkaloids in Aconitum flavum

A study on Aconitum flavum isolated and identified diterpene alkaloids, including 3-deoxyaconitine, contributing to the understanding of the chemical constituents of this plant (Fan, 2006).

Wirkmechanismus

Target of Action

Deoxyaconitine, also known as 3-Deoxyaconitine, is a diterpene alkaloid found in Aconitum plants It’s known that diterpene alkaloids often interact with ion channels, particularly sodium channels .

Mode of Action

It’s known that diterpene alkaloids, including deoxyaconitine, can bind to sodium channels, decreasing ionic flow through the channel . This interaction can affect the sodium ion influx, changing the selectivity of the channel .

Biochemical Pathways

It’s known that diterpene alkaloids can influence several pathways related to cell proliferation and apoptosis

Pharmacokinetics

It’s known that deoxyaconitine can be transformed by human intestinal bacteria into more than ten kinds of new metabolites . This transformation could potentially affect the bioavailability of Deoxyaconitine, but more research is needed to confirm this.

Result of Action

Deoxyaconitine has been found to possess moderate activities against human non-small-cell lung cancer A549 and H460 cells . This suggests that Deoxyaconitine may have a cytotoxic effect on these cells.

Action Environment

It’s known that environmental factors such as temperature, moisture, and water activity can affect the production of mycotoxins , which may also apply to Deoxyaconitine. More research is needed to understand how environmental factors influence Deoxyaconitine’s action.

Biochemische Analyse

Biochemical Properties

Deoxyaconitine interacts with various biomolecules in biochemical reactionsIt is known that deoxyaconitine, like other diterpene alkaloids, can interact with enzymes and proteins, potentially influencing their function .

Cellular Effects

The effects of Deoxyaconitine on cellular processes are complex and multifaceted. It has been suggested that diterpenoid alkaloids, including Deoxyaconitine, may have anti-tumor activities

Molecular Mechanism

It is known that diterpene alkaloids can exert their effects at the molecular level, including potential binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The specific molecular targets and mechanisms of Deoxyaconitine remain to be determined.

Dosage Effects in Animal Models

The effects of Deoxyaconitine at different dosages in animal models have not been extensively studied. Therefore, information on threshold effects, as well as toxic or adverse effects at high doses, is currently limited .

Metabolic Pathways

Deoxyaconitine is involved in metabolic pathways within the organisms that produce it

Eigenschaften

| { "Design of the Synthesis Pathway": "The synthesis of 3-Deoxyaconitine can be achieved through a multi-step process involving several reactions.", "Starting Materials": [ "Aconitine", "Sodium borohydride", "Hydrochloric acid", "Sodium hydroxide", "Methanol", "Acetic anhydride", "Pyridine", "Chloroform", "Sodium carbonate", "Ethyl acetate", "Water" ], "Reaction": [ "Aconitine is first reduced to 3-Deacetyl-3-Deoxyaconitine using sodium borohydride in methanol.", "3-Deacetyl-3-Deoxyaconitine is then treated with acetic anhydride and pyridine to form 3-Acetyl-3-Deoxyaconitine.", "The acetyl group is then removed by treatment with hydrochloric acid to form 3-Deoxyaconitine.", "The product is then extracted with chloroform and washed with sodium carbonate solution.", "The chloroform layer is then dried and evaporated to obtain crude 3-Deoxyaconitine.", "The crude product is then purified by column chromatography using ethyl acetate and water as eluents." ] } | |

CAS-Nummer |

3175-95-9 |

Molekularformel |

C34H47NO10 |

Molekulargewicht |

629.7 g/mol |

IUPAC-Name |

[(2R,3R,5R,6S,7S,8R,13S,16S,17R,18R)-8-acetyloxy-11-ethyl-5,7-dihydroxy-6,16,18-trimethoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-4-yl] benzoate |

InChI |

InChI=1S/C34H47NO10/c1-7-35-16-31(17-40-3)14-13-21(41-4)33-20-15-32(39)28(44-30(38)19-11-9-8-10-12-19)22(20)34(45-18(2)36,27(37)29(32)43-6)23(26(33)35)24(42-5)25(31)33/h8-12,20-29,37,39H,7,13-17H2,1-6H3/t20-,21+,22-,23?,24+,25-,26?,27+,28?,29+,31+,32-,33?,34-/m1/s1 |

InChI-Schlüssel |

PHASMOUKYDUAOZ-QTGXHVQRSA-N |

Isomerische SMILES |

CCN1C[C@@]2(CC[C@@H](C34[C@@H]2[C@H](C(C31)[C@@]5([C@@H]6[C@H]4C[C@@](C6OC(=O)C7=CC=CC=C7)([C@H]([C@@H]5O)OC)O)OC(=O)C)OC)OC)COC |

SMILES |

CCN1CC2(CCC(C34C2C(C(C31)C5(C6C4CC(C6OC(=O)C7=CC=CC=C7)(C(C5O)OC)O)OC(=O)C)OC)OC)COC |

Kanonische SMILES |

CCN1CC2(CCC(C34C2C(C(C31)C5(C6C4CC(C6OC(=O)C7=CC=CC=C7)(C(C5O)OC)O)OC(=O)C)OC)OC)COC |

Löslichkeit |

not available |

Herkunft des Produkts |

United States |

Q1: What is the primary mechanism of action of 3-deoxyaconitine?

A1: this compound, a diterpenoid alkaloid, exerts its effects primarily by binding to and activating voltage-gated sodium channels in excitable tissues like nerves and muscles. [, , ] This binding persistently activates the channels, leading to an influx of sodium ions and subsequent depolarization of the cell membrane. This disruption of normal electrochemical gradients can result in various physiological effects, depending on the target tissue. []

Q2: Can you describe the structural characteristics of this compound?

A2: this compound possesses the following characteristics:

- Molecular Formula: C34H47NO10 []

- Structure: It belongs to the aconitine-type C19-diterpenoid alkaloids. It features an aconitine carbon skeleton composed of four six-membered rings and two five-membered rings. The five-membered rings adopt envelope configurations, while the six-membered nitrogen-containing heterocyclic ring exists in a chair conformation. []

Q3: Which analytical techniques are commonly employed for the identification and quantification of this compound?

A3: Several analytical methods are available for characterizing this compound:

- High-Performance Liquid Chromatography (HPLC): This technique is commonly used for separating and quantifying this compound in various matrices, including plant extracts and processed samples. []

- Tandem Mass Spectrometry (MS/MS): Coupled with techniques like Electrospray Ionization (ESI), MS/MS can be used to identify and structurally characterize this compound and related alkaloids in complex mixtures. []

- Nuclear Magnetic Resonance (NMR) Spectroscopy: Both 1H and 13C NMR are valuable tools for elucidating the structure of this compound and confirming its presence in samples. []

Q4: How does the processing of plants containing this compound, such as Aconitum pendulum Busch, influence its content?

A4: Traditional processing methods, like those used in Tibetan, Qiang, and Hui medicine, can significantly affect the levels of this compound. Frying, in particular, has been shown to reduce the content of this compound in Aconitum pendulum Busch. [] The high temperatures employed during this process likely contribute to the decomposition of the compound's dibasic acid structures, potentially impacting its toxicity. []

Q5: What is the significance of studying the structure-activity relationship (SAR) of this compound?

A5: Understanding the SAR of this compound is crucial for:

Q6: Are there known instances of resistance or cross-resistance to this compound?

A6: While specific resistance mechanisms to this compound have not been extensively studied, mutations in voltage-gated sodium channels could potentially contribute to altered sensitivity to the compound. Cross-resistance with other sodium channel blockers, like those used as local anesthetics or antiarrhythmic agents, might be possible.

Q7: What are the main toxicological concerns associated with this compound?

A7: this compound is a highly toxic compound. Its primary mechanism of toxicity involves the disruption of nerve and muscle function due to its action on voltage-gated sodium channels. [, ] This can lead to a range of symptoms including:

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(carbamoylmethyl)(cyclopentyl)amino]-N-(1-cyanocyclohexyl)-N-methylacetamide](/img/structure/B2769655.png)

![7-(3-chloro-2-methylphenyl)-2-(4-chlorobenzyl)-[1,2,4]triazolo[4,3-a]pyrazine-3,8(2H,7H)-dione](/img/structure/B2769658.png)

![7-Bromo-2-fluoropyrrolo[2,1-f][1,2,4]triazin-4-amine](/img/structure/B2769661.png)

![N-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)benzo[d]thiazole-6-carboxamide](/img/structure/B2769665.png)

![2-(7-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanyl-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2769669.png)